Tert-butyl 4-(3-hydroxypyrrolidin-1-YL)piperidine-1-carboxylate

Lipophilicity Drug-likeness CNS permeability

Tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate (CAS 1355171-47-9) is a dual-ring heterocyclic building block belonging to the N-Boc-protected piperidine-pyrrolidine class, with molecular formula C₁₄H₂₆N₂O₃ and molecular weight 270.37 g/mol. The compound features a piperidine core N-protected by a tert-butyloxycarbonyl (Boc) group, substituted at the 4-position with a 3-hydroxypyrrolidine moiety that introduces a secondary alcohol handle.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B11790489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-hydroxypyrrolidin-1-YL)piperidine-1-carboxylate
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)O
InChIInChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-7-4-11(5-8-15)16-9-6-12(17)10-16/h11-12,17H,4-10H2,1-3H3
InChIKeyIDDRBVPPJZMTDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(3-Hydroxypyrrolidin-1-YL)Piperidine-1-Carboxylate (CAS 1355171-47-9): Physicochemical Identity and Class Positioning for Procurement Decisions


Tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate (CAS 1355171-47-9) is a dual-ring heterocyclic building block belonging to the N-Boc-protected piperidine-pyrrolidine class, with molecular formula C₁₄H₂₆N₂O₃ and molecular weight 270.37 g/mol [1]. The compound features a piperidine core N-protected by a tert-butyloxycarbonyl (Boc) group, substituted at the 4-position with a 3-hydroxypyrrolidine moiety that introduces a secondary alcohol handle [1]. Its computed physicochemical profile—XLogP3 of 1.2, topological polar surface area (TPSA) of 53 Ų, one hydrogen bond donor, and four hydrogen bond acceptors—positions it as a moderately polar, CNS-accessible intermediate [1]. This compound is primarily supplied as a research intermediate (not for therapeutic use), with commercial purity specifications ranging from 95% to 98% across multiple vendors including AKSci, CymitQuimica, MolCore, Leyan, and Enamine [1].

Why In-Class N-Boc Piperidine-Pyrrolidine Intermediates Cannot Be Interchanged: The Case for Systematic Selection of Tert-Butyl 4-(3-Hydroxypyrrolidin-1-YL)Piperidine-1-Carboxylate


Within the N-Boc-protected piperidine-pyrrolidine intermediate class, compounds differ materially in physicochemical properties that govern downstream synthetic compatibility, purification behavior, and ultimate drug-likeness of derived products. The presence or absence of a single hydroxyl group on the pyrrolidine ring alters lipophilicity by over one log unit, polar surface area by approximately 20 Ų, and aqueous solubility from insoluble to moderately soluble—changes that cascade into differential chromatographic retention, extraction efficiency, and biological membrane permeability of final compounds [1]. Furthermore, the choice between Boc and Cbz protecting groups dictates orthogonal deprotection strategy: Boc requires acidic conditions (TFA), whereas Cbz demands catalytic hydrogenolysis, rendering them incompatible with acid-sensitive or hydrogenation-labile downstream functionality, respectively [2]. The quantitative evidence below demonstrates precisely where tert-butyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate diverges from its closest structural neighbors on dimensions directly relevant to procurement specification and synthetic route design.

Quantitative Differentiation of Tert-Butyl 4-(3-Hydroxypyrrolidin-1-YL)Piperidine-1-Carboxylate Versus Closest Analogs: Head-to-Head Physicochemical Evidence for Scientific Procurement


Lipophilicity Control: XLogP3 Reduction of 1.16 Log Units Versus the Des-Hydroxy Analog (CAS 902837-26-7)

The 3-hydroxyl substituent on the pyrrolidine ring of the target compound reduces computed lipophilicity by 1.16 log units relative to its direct des-hydroxy analog, tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7). The target compound has a computed XLogP3 of 1.2 [1], whereas the des-hydroxy analog has a LogP of 2.36 . This difference is structurally attributable to the replacement of a C–H bond with a C–OH group, introducing both a hydrogen bond donor and an additional hydrogen bond acceptor. The practical consequence is that the target compound falls within the favorable lipophilicity range for CNS drug-like molecules (LogP 1–3), while the des-hydroxy analog approaches the upper boundary where promiscuity and metabolic instability risks increase.

Lipophilicity Drug-likeness CNS permeability

Aqueous Solubility Step-Change: 17 g/L (Slightly Soluble) Versus Insoluble for the Des-Hydroxy Analog (CAS 902837-26-7)

The target compound exhibits a computed aqueous solubility of 17 g/L at 25 °C, classified as 'slightly soluble' . In contrast, the des-hydroxy analog tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (CAS 902837-26-7) is reported as insoluble in water, soluble only in organic solvents such as dichloromethane and chloroform . This solubility differential is directly attributable to the hydroxyl group, which increases the capacity for hydrogen bonding with water. The target compound's four hydrogen bond acceptors (versus two for the des-hydroxy analog) and one hydrogen bond donor (versus zero) collectively drive this solubility enhancement .

Aqueous solubility Formulation Reaction medium compatibility

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: 53 Ų / HBD=1 Versus 32.78 Ų / HBD=0

The hydroxyl group on the pyrrolidine ring confers a TPSA of 53 Ų on the target compound, compared to 32.78 Ų for the des-hydroxy analog (CAS 902837-26-7) [1][2]. This 20.22 Ų increase is accompanied by the addition of one hydrogen bond donor (HBD count: 1 vs. 0) and an increase from two to four hydrogen bond acceptors [1]. In medicinal chemistry, TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration, while values above 90 Ų correlate with poor CNS exposure. The target compound's TPSA of 53 Ų positions it for CNS applications, whereas the des-hydroxy analog's TPSA of 32.78 Ų, combined with its higher LogP, may favor peripheral target engagement. A published SAR study on NAPE-PLD inhibitors demonstrated that replacing a morpholine substituent with (S)-3-hydroxypyrrolidine reduced lipophilicity and increased potency 10-fold (LEI-401, IC₅₀ = 27 nM), demonstrating the enabling role of the 3-hydroxypyrrolidine motif in achieving both potency and favorable drug-like properties [3].

Polar surface area Blood-brain barrier Hydrogen bonding Drug design

Protecting Group Orthogonality: Boc (Acid-Labile) Versus Cbz (Hydrogenolysis-Labile) – Divergent Deprotection Strategies

The target compound employs a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which is cleaved under acidic conditions (typically 20–50% TFA in CH₂Cl₂) [1]. The closest Cbz-protected analog, benzyl 4-(3-hydroxypyrrolidin-1-yl)piperidine-1-carboxylate (CAS 1824005-04-0), requires catalytic hydrogenolysis (H₂, Pd/C) for deprotection [1]. This mechanistic divergence creates true orthogonality: the Boc compound is compatible with hydrogenation steps earlier in a synthetic sequence, while the Cbz compound tolerates acidic conditions that would cleave Boc. The Cbz analog has a higher density (1.236 vs. 1.149 g/cm³) and boiling point (464.6 vs. 384.4 °C), reflecting the greater molecular weight and aromatic character of the benzyl carbamate . Both compounds share an identical predicted pKa of 14.80 , confirming that the protecting group choice does not alter the basicity of the hydroxyl-pyrrolidine-piperidine core.

Protecting group strategy Orthogonal deprotection Synthetic route design

Dual-Ring Scaffold Complexity: MW 270.37 and Two Heterocyclic Cores Versus Mono-Ring (R)-1-Boc-3-Hydroxypyrrolidine (MW 187.24)

The target compound integrates both a piperidine ring (six-membered) and a 3-hydroxypyrrolidine ring (five-membered) connected via a C–N bond, yielding a molecular weight of 270.37 and 19 heavy atoms [1]. In contrast, the mono-ring analog (R)-1-Boc-3-hydroxypyrrolidine (CAS 109431-87-0) contains only the five-membered pyrrolidine ring, with a molecular weight of 187.24, 13 heavy atoms, a TPSA of 49.77 Ų, and a LogP of −0.08 . The target compound provides three rotatable bonds versus two for the mono-ring analog, and introduces a second basic nitrogen center (piperidine N) that can be unveiled upon Boc deprotection for further functionalization. The dual-ring architecture is a privileged scaffold in medicinal chemistry: piperidine-pyrrolidine combinations are present in CNS-active drugs and have been exploited in conformationally restricted HIV-1 protease inhibitor design, where the restricted bioactive conformation increased potency [2].

Scaffold diversity Fragment-based drug discovery 3D complexity Conformational restriction

Commercial Purity Specifications and Multi-Supplier Availability: 95–98% Range Across Five Independent Vendors

The target compound (CAS 1355171-47-9) is commercially available from at least five independent suppliers with documented purity specifications: AKSci at 95% minimum , CymitQuimica at 97% , MolCore at NLT 98% (ISO-certified) , Leyan at 98% , and Enamine at 97% with batch-specific pricing from $307/g to $3,807/10 g [1]. In comparison, the des-hydroxy analog (CAS 902837-26-7) is available at 97–98% purity from fewer specialty suppliers (Bidepharm, CymitQuimica), with a significantly lower molecular weight (254.37 vs. 270.37) that affects molar equivalency in stoichiometric calculations . The presence of multiple qualified suppliers for the target compound provides procurement resilience and competitive pricing, while the availability of analytical characterization data (NMR, HPLC, GC) from vendors such as Bidepharm and MolCore supports quality-by-design workflows.

Purity specification Supplier qualification Quality control Procurement

Optimized Application Scenarios for Tert-Butyl 4-(3-Hydroxypyrrolidin-1-YL)Piperidine-1-Carboxylate Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization: Leveraging XLogP3 of 1.2 and TPSA of 53 Ų for Blood-Brain Barrier Penetration

When designing CNS-penetrant small molecules, the target compound's XLogP3 of 1.2 and TPSA of 53 Ų place it within the established favorable range for brain exposure (LogP 1–3, TPSA < 70 Ų). The 1.16 log unit lower lipophilicity compared to the des-hydroxy analog (CAS 902837-26-7) reduces the risk of non-specific protein binding and CYP450-mediated metabolism . Medicinal chemistry teams targeting neurological indications—such as the NAPE-PLD inhibitor LEI-401 program, where (S)-3-hydroxypyrrolidine incorporation increased potency 10-fold —can use this intermediate to introduce the 3-hydroxypyrrolidine-piperidine scaffold early in the synthetic route, preserving the option for late-stage Boc deprotection and piperidine N-functionalization.

Parallel Medicinal Chemistry with Orthogonal Protecting Group Strategy: Boc Compatible with Hydrogenation-Sensitive Sequences

For multi-step synthetic routes that include catalytic hydrogenation steps (e.g., nitro-to-amine reduction, benzyl ether cleavage, alkene saturation), the target compound's Boc protecting group remains intact under H₂/Pd conditions, unlike the Cbz-protected analog (CAS 1824005-04-0) which would undergo premature deprotection . This orthogonality enables a 'Boc-early, deprotect-late' strategy: the Boc group can be selectively removed with TFA at the final step to reveal the free piperidine amine for further diversification. The target compound's slightly soluble aqueous profile (17 g/L) also facilitates aqueous workup after reactions performed in organic solvents, reducing emulsion formation compared to the insoluble des-hydroxy analog .

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping: Dual-Ring 3D Complexity for Fragment Library Design

The target compound's combination of a piperidine ring (six-membered) and a 3-hydroxypyrrolidine ring (five-membered) creates a three-dimensional scaffold with 19 heavy atoms, three rotatable bonds, and two ionizable nitrogen centers—a complexity level well-suited for fragment-based screening libraries . Unlike the mono-ring (R)-1-Boc-3-hydroxypyrrolidine (MW 187.24, PSA 49.77), the target compound introduces an additional basic amine (piperidine N) that, upon Boc removal, can form salt bridges or engage in hydrogen bonding with biological targets, enhancing the fragment's potential for hit elaboration. The dual-ring architecture is a proven 'privileged scaffold' in medicinal chemistry and was the basis for conformationally restricted HIV-1 protease inhibitors that achieved increased potency through restricted bioactive conformation .

Quality-Controlled Pharmaceutical Intermediate Procurement: ISO-Certified 98% Purity with Multi-Supplier Redundancy

For GLP/GMP-adjacent medicinal chemistry and process chemistry groups requiring documented purity and supplier qualification, the target compound is available at 98% purity (NLT) under ISO certification from MolCore , with additional 95–97% options from AKSci, CymitQuimica, Leyan, and Enamine providing competitive procurement flexibility . The broader supplier base (≥5 independent vendors) compared to the des-hydroxy analog reduces single-source risk. The compound's well-characterized physicochemical profile—including density (1.149 g/cm³), boiling point (384.4 °C), and computed solubility—supports accurate stoichiometric calculations and process safety assessments for scale-up.

Quote Request

Request a Quote for Tert-butyl 4-(3-hydroxypyrrolidin-1-YL)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.